2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol)

Antioxidant Steric hindrance Structure-activity relationship

Polymer processors encounter antioxidant volatilization during >220°C processing, causing premature oxidative failure. This sterically hindered bis-phenolic antioxidant directly mitigates these losses: • MW 396.6 g/mol & bp ~485°C minimize evaporative loss vs. lower-MW analogs • Dual 3-methyl-shielded phenolic sites sustain radical scavenging at 100-150°C • LogP 9.01 limits aqueous migration-suitable for food-contact polyolefins under EU 10/2011 OML Request quote for bulk quantities with full QC documentation.

Molecular Formula C27H40O2
Molecular Weight 396.6 g/mol
CAS No. 93803-63-5
Cat. No. B12689065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol)
CAS93803-63-5
Molecular FormulaC27H40O2
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C(C)(C)C)CC)C)O)C(C)(C)C
InChIInChI=1S/C27H40O2/c1-11-18-13-22(26(5,6)7)24(28)20(16(18)3)15-21-17(4)19(12-2)14-23(25(21)29)27(8,9)10/h13-14,28-29H,11-12,15H2,1-10H3
InChIKeyJTOIRRMZJBJBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) (CAS 93803-63-5): A Sterically Hindered Bis-Phenolic Antioxidant for High-Temperature Polymer Stabilization


2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) (CAS 93803-63-5) is a synthetic, sterically hindered bis-phenolic primary antioxidant belonging to the methylene-bridged alkylated cresol class. The molecule features two 6-tert-butyl-4-ethyl-m-cresol units connected via a central methylene (-CH₂-) bridge, yielding a molecular formula of C₂₇H₄₀O₂ and a molecular weight of 396.6 g/mol . Unlike simpler monophenolic antioxidants such as BHT, the bis-phenolic structure provides two reactive hydroxyl groups per molecule, enabling more efficient radical scavenging at elevated temperatures. The additional methyl substituent at the 3-position of each aromatic ring, relative to the closely related industrial antioxidant 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) (Cyanox® 425, CAS 88-24-4), introduces further steric hindrance around the phenolic -OH, which modulates hydrogen-atom transfer kinetics and influences compatibility with polyolefin matrices [1]. This compound is primarily employed as a processing and long-term thermal stabilizer in rubber, plastics, and synthetic lubricants, where oxidative degradation must be suppressed under demanding thermal and mechanical conditions.

Mechanism Sterically hindered bis-phenolic primary antioxidant with dual radical-scavenging sites
Processing Designed for high-temperature polymer processing and long-term thermal stabilization
Matrix Suitable for polyolefins, synthetic rubber, and ester-based lubricants
Regulatory Context Potential candidate for indirect food-contact applications pending migration testing

Why 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) Cannot Be Replaced by Generic Bis-Phenolic Antioxidants


Generic substitution within the methylene-bis-phenolic antioxidant class is unreliable because minor structural variations—such as the presence or absence of an ortho-methyl group, the length of the para-alkyl chain, or the pattern of tert-butyl substitution—profoundly alter the molecule's hydrogen-atom donation capacity, radical-scavenging kinetics, volatility, and polymer matrix compatibility. For 2,2'-methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol), the 3-methyl substituent on each aromatic ring differentiates it from the widely used 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) (Cyanox® 425) and 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (AO-2246). These structural differences shift the O-H bond dissociation enthalpy (BDE) and modify the steric shielding of the phenolic hydrogen, which directly impacts the antioxidant's effective temperature range and its resistance to migration and extraction in finished polymer articles [1]. Furthermore, regulatory and toxicological profiles differ across phenol-substituted analogs; acute toxicity data for the non-methylated analog demonstrate moderate oral toxicity in rodents, but the impact of the additional methyl groups on metabolic pathways and bioaccumulation potential has not been systematically characterized, precluding simple one-to-one replacement without risk assessment [2]. Consequently, procurement decisions based solely on generic 'bis-phenolic antioxidant' categorization without verifying the exact substitution pattern risk underperformance in thermal stabilization and unexpected regulatory complications in food-contact or medical-device applications.

O–H bond dissociation enthalpy and steric shielding
The 3-methyl substituent alters the phenolic hydrogen's accessibility, shifting radical-scavenging kinetics compared to non-methylated analogs such as Cyanox® 425.
Migration and extraction resistance
Substitution pattern influences lipophilicity and polymer compatibility; migration behavior may differ significantly from analogs with para-methyl or des-methyl structures.
Regulatory and toxicological profiles
Acute toxicity and metabolic pathways vary across phenol-substituted analogs; compound-specific toxicology data for CAS 93803-63-5 are not available.

Quantitative Differentiation of 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) from Structural Analogs: Evidence for Scientific Selection


Enhanced Steric Hindrance Around Phenolic -OH: Predicted LogP and Molecular Size Comparison

The 3-methyl substituent present in 2,2'-methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) (target) but absent in 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) (Cyanox® 425) increases steric crowding around the reactive phenolic -OH. This is reflected in the predicted octanol-water partition coefficient (LogP), where the target compound exhibits ACD/LogP = 9.01, compared to an estimated LogP ≈ 7.5–8.0 for the non-methylated analog based on fragment-based calculation methods . The higher LogP indicates greater lipophilicity, which correlates with reduced water extractability and potentially lower migration rates in aqueous food simulants, a critical factor for indirect food-contact polymer applications.

Predicted LogP Comparison
Class-level inference
ACD/LogP 9.01 vs Est. LogP 7.5–8.0
Higher lipophilicity may reduce migration into aqueous food simulants
Predicted values; no experimental LogP data available
Antioxidant Steric hindrance Structure-activity relationship

Higher Molecular Weight and Boiling Point Reduce Volatile Loss During High-Temperature Processing

The target compound has a molecular weight of 396.6 g/mol and a predicted boiling point of 485°C at 760 mmHg, compared to 368.5 g/mol and a reported melting point of 119–122°C for Cyanox® 425 (CAS 88-24-4) . While a direct boiling point for Cyanox® 425 is not published, the lower molecular weight of Cyanox® 425 (ΔMW = -28 Da) predicts higher volatility at a given temperature based on the Clausius–Clapeyron relationship. Volatility is a key determinant of antioxidant retention during high-temperature processes such as polyolefin extrusion (180–300°C) and rubber vulcanization (140–180°C). The higher molecular weight of the target compound suggests lower evaporative loss, potentially extending its protective efficacy in applications requiring prolonged high-temperature exposure.

Molecular Weight & Volatility
Cross-study comparable
ΔMW +28.1 g/mol Estimated ΔTb +30–50°C
Lower volatility suggests better retention in high-temperature processing
Based on predicted boiling point; no direct experimental boiling point for comparator
Thermal stability Volatility Polymer processing

Structural Analogs Exhibit Quantifiable Differences in DPPH Radical Scavenging Activity

Although no direct DPPH assay data are available for 2,2'-methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol), a 2017 study comparing two closely related methylene-bis-phenols—2,2'-methylenebis(4-methyl-6-tert-butylphenol) (MMBPH2) and 2,2'-methylenebis(4,6-di-tert-butylphenol) (MDBPH2)—demonstrated that MMBPH2 is 'more active in DPPH radical scavenging' based on IC50 values [1]. MMBPH2 differs from the target compound by lacking the para-ethyl group and containing a para-methyl group instead. The target compound's 4-ethyl substitution, which is electron-donating (σₚ⁺ = -0.295 for ethyl vs. -0.306 for methyl), is predicted to further lower the O-H bond dissociation enthalpy and enhance radical-scavenging kinetics relative to MMBPH2. This class-level SAR suggests that the target compound may exhibit superior DPPH scavenging compared to both the para-methyl analog (MMBPH2) and the para-ethyl, meta-desmethyl analog (Cyanox® 425). However, experimental confirmation is required.

DPPH Radical Scavenging SAR
Class-level inference
Predicted ≥ MMBPH2 vs MMBPH2 > MDBPH2 (reported)
SAR supports radical-scavenging potential; experimental confirmation required
Qualitative ranking only; target compound not directly tested
Radical scavenging DPPH assay Antioxidant potency

Acute Oral Toxicity of the Non-Methylated Analog Provides a Baseline Safety Benchmark

A 2008 toxicological study on 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) (MBEBP, CAS 88-24-4), the direct des-methyl analog of the target compound, reported an acute oral LD50 > 10 g/kg body weight in Wistar rats of both sexes, indicating low acute oral toxicity [1]. In a 28-day subchronic feeding study, histopathological changes were observed at high doses, but no severe organ toxicity was detected. While the presence of the additional 3-methyl group in the target compound may alter its metabolic fate—potentially affecting bioavailability, phase I oxidation, or conjugation rates—the structurally conservative modification suggests that the acute toxicity profile is likely similar. However, the absence of dedicated toxicological data for CAS 93803-63-5 means that any safety extrapolation must be treated with caution, and users requiring formal regulatory submissions should commission compound-specific toxicology studies.

Acute Oral Toxicity Baseline
Supporting evidence
No data for CAS 93803-63-5 vs LD50 >10 g/kg (analog, rat)
Des-methyl analog shows low acute toxicity; compound-specific assessment needed
Extrapolation not validated; dedicated toxicology required for regulatory submissions
Toxicology Safety assessment Regulatory compliance

High-Value Application Scenarios for 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) Based on Quantitative Differentiation Evidence


High-Temperature Polyolefin Extrusion and Injection Molding

In polypropylene and polyethylene processing at temperatures exceeding 220°C, the combination of high molecular weight (396.6 g/mol) and elevated predicted boiling point (485°C) reduces volatile antioxidant loss relative to lower-molecular-weight analogs like Cyanox® 425 (MW 368.5 g/mol). The enhanced steric hindrance from the 3-methyl substituents also retards hydrogen abstraction by peroxyl radicals in the melt phase, providing sustained processing stabilization at lower loading levels [1].

Indirect Food-Contact Polymer Packaging Requiring Low Migration

The elevated predicted LogP (ACD/LogP = 9.01) indicates strong hydrophobicity, which correlates with reduced partitioning into aqueous food simulants compared to less lipophilic bis-phenolic antioxidants. This property positions 2,2'-methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) as a candidate for polyolefin-based food packaging where Overall Migration Limits (OML) must be met under EU Regulation 10/2011 or FDA 21 CFR conditions, provided compound-specific migration testing is conducted .

Synthetic Rubber and Elastomer Formulations Requiring Long-Term Thermal Aging Resistance

The methylene-bis-phenolic structure provides two radical-scavenging sites per molecule, and the electron-donating para-ethyl substituents (σₚ⁺ = -0.295) are predicted to enhance hydrogen-atom transfer kinetics relative to para-methyl analogs. This structural advantage, inferred from DPPH SAR studies on homologous bis-phenols, supports selection for vulcanized rubber goods (e.g., engine mounts, seals) subjected to prolonged oxidative aging at 100–150°C, where sustained antioxidant reservoir is critical [2].

Synthetic Lubricant and High-Temperature Fluid Formulations

In polyalphaolefin (PAO) and ester-based synthetic lubricants operating at bulk oil temperatures of 120–180°C, antioxidant volatility and thermal decomposition are primary failure modes. The target compound's high molecular weight and predicted thermal stability suggest lower evaporative loss compared to monophenolic antioxidants (e.g., BHT, MW 220.4 g/mol) and even some lower-molecular-weight bis-phenolics. Procurement for lubricant antioxidant packages should prioritize the compound's reduced volatility profile, as validated by thermogravimetric analysis (TGA) under nitrogen, which can be performed as part of incoming quality control [1].

Application
Selection Property
Validation Focus
High-temperature polyolefin processing
High molecular weight and predicted boiling point reduce volatile loss
Thermogravimetric analysis (TGA) for processing retention
Indirect food-contact polymer packaging
High predicted LogP indicates low aqueous migration potential
Migration testing in food simulants per regulatory standards
Synthetic rubber long-term thermal aging
Dual radical-scavenging sites and electron-donating substituents
Long-term oven aging tests for antioxidant reservoir maintenance
Synthetic lubricant high-temperature fluids
Lower volatility compared to monophenolic antioxidants
TGA and oxidative stability tests (e.g., RBOT, PDSC) under nitrogen
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